6-Methylquinoxaline-2,3-dithiol 6-Methylquinoxaline-2,3-dithiol
Brand Name: Vulcanchem
CAS No.: 25625-62-1
VCID: VC3729674
InChI: InChI=1S/C9H8N2S2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13)
SMILES: CC1=CC2=C(C=C1)NC(=S)C(=S)N2
Molecular Formula: C9H8N2S2
Molecular Weight: 208.3 g/mol

6-Methylquinoxaline-2,3-dithiol

CAS No.: 25625-62-1

Cat. No.: VC3729674

Molecular Formula: C9H8N2S2

Molecular Weight: 208.3 g/mol

* For research use only. Not for human or veterinary use.

6-Methylquinoxaline-2,3-dithiol - 25625-62-1

Specification

CAS No. 25625-62-1
Molecular Formula C9H8N2S2
Molecular Weight 208.3 g/mol
IUPAC Name 6-methyl-1,4-dihydroquinoxaline-2,3-dithione
Standard InChI InChI=1S/C9H8N2S2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13)
Standard InChI Key YTKGLURLTLIZJG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(=S)C(=S)N2
Canonical SMILES CC1=CC2=C(C=C1)NC(=S)C(=S)N2

Introduction

Chemical Structure and Properties

6-Methylquinoxaline-2,3-dithiol, also known as 6-methyl-1,4-dihydroquinoxaline-2,3-dithione, is a heterocyclic organic compound with the molecular formula C9H8N2S2 and a molecular weight of 208.3 g/mol . The compound is characterized by a quinoxaline backbone with two thiol groups at positions 2 and 3, and a methyl substituent at position 6. The structure features a nitrogen-containing heterocyclic system that contributes to its unique chemical properties and reactivity profile.

Structural Identifiers

The compound can be identified through several standardized chemical notations:

  • CAS Registry Number: 25625-62-1

  • PubChem CID: 3035157

  • SMILES Notation: CC1=CC2=C(C=C1)NC(=S)C(=S)N2

  • InChI: InChI=1S/C9H8N2S2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13)

  • InChIKey: YTKGLURLTLIZJG-UHFFFAOYSA-N

Physical and Chemical Properties

The compound exists as a solid at room temperature and requires specific storage conditions (2-8°C) to maintain its stability . Its heterocyclic structure with two thiol groups contributes to its reducing properties, which are evident in its ability to discolor dichlorophenol-indophenol reagent (DCPIP) .

Spectroscopic Characteristics

The predicted collision cross-section data for 6-methylquinoxaline-2,3-dithiol provides valuable information for analytical identification:

Adductm/zPredicted CCS (Ų)
[M+H]+209.02018140.0
[M+Na]+231.00212154.2
[M+NH4]+226.04672149.1
[M+K]+246.97606143.2
[M-H]-207.00562141.9
[M+Na-2H]-228.98757145.3
[M]+208.01235143.5
[M]-208.01345143.5

Table 1: Predicted collision cross-section data for 6-methylquinoxaline-2,3-dithiol and its various adducts

Synthesis and Production

The synthesis of 6-methylquinoxaline-2,3-dithiol can be achieved through several chemical routes. One documented approach involves the reaction of precursors such as 6-methyl-2,3-dichloroquinoxaline with appropriate thiolating agents .

Synthetic Pathways

The compound can be synthesized by the reaction of thiourea with appropriate precursors under basic conditions. The reaction pathway typically involves:

  • Preparation of 6-methyl-2,3-dichloroquinoxaline

  • Reaction with thiourea in the presence of sodium hydroxide

  • Isolation and purification of the resulting 6-methylquinoxaline-2,3-dithiol

For labeled molecule synthesis (such as Qx 35S), specialized procedures involving radioisotopes have been documented in literature for research applications .

Biological Activities and Applications

6-Methylquinoxaline-2,3-dithiol exhibits several notable biological activities that make it valuable in research and agricultural applications.

Enzyme Inhibition Properties

One of the most significant biological activities of 6-methylquinoxaline-2,3-dithiol is its ability to inhibit lipoxygenase enzymes. Research has demonstrated that the compound can inhibit cucumber lipoxygenase activity in a concentration-dependent manner .

6-Methyl-2,3-dithiolquinoxaline (μM)% Inhibition
00
0.264
1.308
2.6013
3.032
26.035
52.053
104.053
260.049

Table 2: Cucumber lipoxygenase inhibition by 6-methyl-2,3-dithiolquinoxaline

The data shows that at concentrations between 52 and 260 μM, the compound inhibits approximately 50% of cucumber lipoxygenase activity. This enzyme inhibitory property may contribute to its biological effects in plant systems.

Electron Transfer Properties

Research indicates that 6-methylquinoxaline-2,3-dithiol can participate in electron transfer processes, particularly to photosystem II in plants. This property is evidenced by the compound's ability to cause more rapid and deeper discoloration of DCPIP in the presence of chloroplasts compared to non-treated suspensions .

Precursor for Fungicides

6-Methylquinoxaline-2,3-dithiol serves as an important precursor in the synthesis of agricultural chemicals, particularly quinomethionate. Quinomethionate is formed through the condensation of 6-methylquinoxaline-2,3-dithiol with phosgene and is used as a selective fungicide in agricultural applications.

SupplierProduct NumberPackagingPrice (USD)
TRCM2201981g$45
AK Scientific3048AL100g$147
American Custom Chemicals CorporationCHM10268905mg$500.09
Alichem25625621100g$155.54

Table 3: Commercial availability and pricing of 6-methylquinoxaline-2,3-dithiol as of December 2021

The significant price variation reflects differences in purity, packaging, and intended use (research grade versus bulk chemical).

Research Applications

The compound has been utilized in various research contexts, particularly in studies investigating plant biochemistry and fungicide development.

Metabolism Studies

Research into the toxicity and metabolism of quinomethionate (which is derived from 6-methylquinoxaline-2,3-dithiol) has employed radiolabeled versions of the compound to track its fate in biological systems. These studies help elucidate the metabolic pathways and potential environmental impacts of these compounds .

Photosynthesis Research

The compound's interaction with photosystem II components makes it useful for investigating electron transport chains in photosynthetic organisms. The ability to transfer electrons to photosystem II suggests potential applications in photosynthesis research and possibly in the development of compounds that modulate plant energy metabolism .

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